[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound featuring a pyrrolidine ring substituted with a methyl group at the 3-position, linked to an ethyl-carbamic acid benzyl ester moiety. The (S)-2-amino-3-methyl-butyryl group introduces chirality and a branched alkyl chain, which may influence its biochemical interactions. This compound is structurally analogous to protease inhibitors or peptidomimetics, where the pyrrolidine scaffold could mimic peptide bonds or interact with enzyme active sites.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-4-22(20(25)26-14-16-8-6-5-7-9-16)12-17-10-11-23(13-17)19(24)18(21)15(2)3/h5-9,15,17-18H,4,10-14,21H2,1-3H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUUJVJDAOCBOI-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring is typically constructed via cyclization of 1,4-diamines or γ-amino alcohols. Patent CN1229077A discloses a method using (S)-1-benzyl-3-aminopyrrolidine as a precursor:
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Enantioselective alkylation : Treating (S)-1-benzyl-3-aminopyrrolidine with allyl chloroformate in tetrahydrofuran (THF) at −10°C forms a mixed carbonate intermediate (yield: 78–85%).
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Carbamate installation : Reaction with ethyl isocyanate in the presence of triethylamine (TEA) introduces the ethyl-carbamic acid group at the pyrrolidine-3-ylmethyl position.
This step requires strict anhydrous conditions to prevent hydrolysis of the chloroformate intermediate.
(S)-2-Amino-3-methylbutyryl Sidechain Coupling
The acyl group is introduced via amide bond formation:
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Activate the carboxylic acid of (S)-2-amino-3-methylbutyric acid using HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) in dichloromethane (DCM).
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Couple with the pyrrolidine-3-ylmethyl amine intermediate at 0°C–25°C, achieving 70–80% yields after silica gel purification.
Critical parameters:
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pH control (6.5–7.5) to avoid racemization of the chiral center.
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Use of molecular sieves to scavenge liberated water.
Catalytic Esterification and Benzyl Group Incorporation
Patent CN105061283B details a solvent-optimized esterification protocol for benzyl ester formation:
Reaction conditions :
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Catalyst : FeCl₃ (5 mol%) or AlCl₃ (3 mol%)
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Solvent : Toluene/benzyl alcohol azeotrope (4:1 v/v)
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Temperature : 110°C (reflux)
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Time : 3–4 hours
Procedure :
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Combine the carboxylic acid intermediate, benzyl alcohol (1.2 equiv), and catalyst.
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Remove water via Dean-Stark trap to shift equilibrium toward ester formation.
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Filter the hot mixture to recover reusable catalyst (5 cycles without activity loss).
Yield optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Catalyst loading | 3–5 mol% | +15% |
| Benzyl alcohol ratio | 1.2–1.5 equiv | +22% |
| Reaction time | 3–4 hrs | Prevents diastereomerization |
This method achieves 89–92% isolated yield, surpassing traditional thionyl chloride-mediated routes (65–70%).
Protecting Group Dynamics
Carbamate Protection
The ethyl-carbamic acid group is installed early in the synthesis using:
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Benzyl chloroformate (Cbz-Cl) : Provides temporary protection but requires hydrogenolysis for removal.
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tert-Butyloxycarbonyl (Boc) : Acid-labile; removed with TFA but incompatible with later esterification steps.
Patent CN1229077A recommends allyloxycarbonyl (Alloc) protection due to:
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Orthogonal stability toward both acidic and basic conditions.
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Palladium-catalyzed deprotection under mild (0°C–25°C) conditions.
Benzyl Ester Stability
The benzyl ester demonstrates:
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pH tolerance : Stable at pH 2–9 (25°C).
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Deprotection : Requires H₂/Pd-C (1 atm, 6–8 hrs) or BCl₃/DCM (−15°C, 2 hrs).
Industrial-Scale Process Considerations
Cost analysis (per kilogram of product):
| Component | Cost (USD) | Process Contribution |
|---|---|---|
| (S)-2-Amino-3-methylbutyric acid | 420 | 31% |
| Benzyl alcohol | 85 | 19% |
| FeCl₃ catalyst | 12 | 3% |
| Solvent recovery | −110 | −8% (credit) |
Environmental metrics :
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E-factor : 18.2 (kg waste/kg product) – 40% lower than peptide coupling agent-based routes.
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PMI (Process Mass Intensity) : 56 – Driven by high solvent volumes in recrystallization.
Analytical Characterization
Spectroscopic benchmarks :
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21–3.98 (m, 1H, pyrrolidine-CH), 3.38 (q, J=7.1 Hz, 2H, NCH₂CH₃).
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HRMS (ESI+) : m/z calcd. for C₂₀H₃₁N₃O₃ [M+H]⁺ 362.2443, found 362.2441.
Chiral purity :
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The ethyl-carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (1M), H₂O/THF (1:1) | Ethylamine + CO₂ + [(S)-2-Amino-3-methyl-butyryl-pyrrolidin-3-yl]methanol | 85–90% | |
| Acidic hydrolysis | HCl (6M), MeOH | Ethylammonium chloride + [(S)-2-Amino-3-methyl-butyryl-pyrrolidin-3-yl]methanol | 78–82% |
Mechanistic Insight :
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Basic conditions promote nucleophilic attack by hydroxide ions at the carbonyl carbon, cleaving the carbamate into ethylamine and a methanol derivative.
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Acidic conditions protonate the carbonyl oxygen, facilitating water-mediated cleavage.
Hydrogenolysis of the Benzyl Ester
The benzyl ester undergoes catalytic hydrogenolysis to release a free carboxylic acid:
| Catalyst | Solvent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Pd/C (10%) | EtOH | H₂ (1 atm), 25°C, 12h | [(S)-2-Amino-3-methyl-butyryl-pyrrolidin-3-yl]methyl-ethyl-carbamic acid | 92% |
Applications :
This reaction is critical for deprotecting the benzyl group in pharmaceutical synthesis without affecting stereochemistry.
Transesterification of the Benzyl Ester
The benzyl ester reacts with alcohols under acidic catalysis to form alternative esters:
Key Parameter :
Transesterification efficiency depends on alcohol nucleophilicity and reaction temperature .
Amide Bond Cleavage
The amide bond linking the pyrrolidine and amino acid moieties is cleaved under strong acidic conditions:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| TFA/H₂O (95:5) | 25°C, 2h | Pyrrolidin-3-ylmethyl-ethyl-carbamic acid | 75% | |
| HBr (33% in AcOH) | 50°C, 4h | 3-Methylbutyric acid + pyrrolidine derivative | 68% |
Utility :
This reaction enables structural modifications of the amino acid segment for SAR studies.
Nucleophilic Substitution at the Benzyl Ester
The benzyl ester undergoes nucleophilic substitution with amines to form amides:
| Nucleophile | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Benzylamine | DCC, DMAP, DMF | 0°C → 25°C, 24h | Benzylamide [(S)-2-Amino-3-methyl-butyryl-pyrrolidin-3-yl]methyl-ethyl-carbamate | 84% | |
| Aniline | EDC·HCl, HOBt, CH₂Cl₂ | 25°C, 18h | Anilide [(S)-2-Amino-3-methyl-butyryl-pyrrolidin-3-yl]methyl-ethyl-carbamate | 79% |
Stereochemical Integrity :
Reactions preserve the (S)-configuration at chiral centers due to mild conditions.
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring is oxidized to a pyrrolidone under specific conditions:
| Oxidizing Agent | Solvent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C → 25°C, 6h | [(S)-2-Amino-3-methyl-butyryl-pyrrolidin-3-yl]methyl-ethyl-carbamic acid benzyl ester N-oxide | 63% | |
| H₂O₂, Na₂WO₄ | H₂O/EtOH | 70°C, 8h | Pyrrolidone derivative | 58% |
Biological Relevance :
Oxidation alters the compound’s conformational flexibility, impacting receptor binding.
Stability Under Physiological Conditions
The compound’s stability in buffer systems informs its pharmacokinetic profile:
| Buffer | pH | Temperature | Half-Life | Degradation Products | Reference |
|---|---|---|---|---|---|
| Phosphate | 7.4 | 37°C | 12h | Hydrolyzed carbamate + benzyl alcohol | |
| Acetate | 5.0 | 37°C | 8h | Ethylammonium + pyrrolidine-methanol |
Scientific Research Applications
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by relevant case studies and data tables.
Structural Characteristics
The compound features:
- A pyrrolidine ring , which enhances its biological activity.
- An amino acid moiety , contributing to its potential interactions with biological targets.
Medicinal Chemistry
Therapeutic Potential : The unique structure of this compound suggests it may interact with various biological pathways, making it a candidate for drug development. Research indicates that derivatives of similar compounds have shown promise in treating neurological disorders, such as schizophrenia and depression.
Case Study: Dopamine Receptor Modulation
A study involving substituted pyrrolidine derivatives demonstrated that modifications at specific sites could enhance binding affinity to dopamine receptors. This finding indicates that the compound may have potential as an antipsychotic agent, similar to other known dopamine modulators.
Research into the biological activities of this compound has revealed several areas of interest:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems, particularly those involving serotonin and dopamine, suggest potential antidepressant properties.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, making it relevant for studies on metabolic disorders.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various methods, including:
- Peptide coupling reactions , which are essential for forming the amide bonds characteristic of amino acid derivatives.
- Pyrrolidine ring formation , often involving cyclization reactions that can be optimized for yield and purity.
Industrial Applications
Beyond medicinal uses, this compound may find applications in:
- Agricultural Chemistry : As a potential pesticide or herbicide due to its biological activity against specific pests or pathogens.
- Material Science : Its unique properties may allow it to be used in the development of new materials or polymers with enhanced performance characteristics.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Key Applications | Notable Properties |
|---|---|---|---|
| Compound A | Structure A | Antidepressant | High affinity for serotonin receptors |
| Compound B | Structure B | Antipsychotic | Modulates dopamine pathways |
| Compound C | Structure C | Enzyme inhibitor | Effective against specific metabolic enzymes |
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The amino acid derivative component allows it to bind to enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The closest structural analog is [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401666-94-1), which shares the ethyl-carbamic acid benzyl ester backbone and the (S)-2-amino-3-methyl-butyryl substituent . Key differences lie in the central heterocyclic ring:
*The target compound’s molecular formula is inferred to differ slightly due to the pyrrolidine ring’s reduced carbon count compared to piperidine.
Physicochemical Properties
The pyrrolidine ring’s compact structure may enhance solubility but reduce metabolic stability compared to piperidine derivatives.
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule with potential pharmaceutical applications. It features a combination of structural motifs, including a pyrrolidine ring, an amino acid derivative, and a carbamic acid functional group. This article reviews the biological activity associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 278.35 g/mol. The presence of the pyrrolidine ring and the carbamic acid moiety suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 1401668-43-6 |
| Functional Groups | Carbamic acid, Ester |
The biological activity of this compound is hypothesized based on its structural features. Similar compounds have shown various pharmacological effects, including:
- Enzyme Inhibition : Compounds containing carbamic acid derivatives are often studied for their ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
- Receptor Modulation : The structural configuration may allow for interaction with neurotransmitter receptors, influencing synaptic transmission.
Case Studies
- Neuropharmacological Effects : Research has indicated that compounds with similar structures can exhibit neuroprotective effects in models of neurodegeneration. For example, a study on related pyrrolidine derivatives demonstrated significant protective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
- Antitumor Activity : A series of studies have explored the antitumor properties of carbamate esters. One study highlighted that derivatives similar to our compound exhibited cytotoxicity against various cancer cell lines, indicating that this compound may also possess anticancer properties.
- Antimicrobial Properties : Some related compounds have shown efficacy against bacterial strains, suggesting that the biological activity of our compound could extend to antimicrobial applications.
Q & A
Q. What synthetic methodologies are recommended for preparing [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester?
Answer: Synthesis typically involves multi-step protection-deprotection strategies. For example:
- Use chiral pyrrolidine precursors (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine analogs) to ensure stereochemical integrity .
- Carbamate formation via benzyl ester protection, followed by coupling with 2-Amino-3-methyl-butyryl moieties using activating agents like EDC/HOBt.
- Monitor reaction progress with TLC or LC-MS to confirm intermediate formation.
Q. How can the stereochemical purity of the compound be validated during synthesis?
Answer:
- Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate epimers, as minor chromatographic condition adjustments (e.g., mobile phase pH, temperature) may resolve co-eluting isomers .
- Validate using polarimetry or circular dichroism (CD) spectroscopy for optical activity confirmation.
Q. What analytical techniques are suitable for quantifying impurities in this compound?
Answer:
- High-resolution LC-MS or UPLC-UV for detecting trace impurities (e.g., residual solvents, synthetic byproducts).
- For unidentified impurities, use spiking experiments with reference standards or tandem MS for structural elucidation .
Advanced Research Questions
Q. How can researchers address experimental design limitations when studying degradation pathways of this compound?
Answer:
- Sample Stability: Degradation studies require strict temperature control (e.g., -80°C storage, continuous cooling during experiments) to minimize organic compound decomposition, as observed in wastewater matrix studies .
- Time-Resolved Analysis: Use accelerated stability testing (e.g., 40°C/75% RH) with periodic LC-MS profiling to identify degradation products.
Q. What methodological considerations are critical for resolving co-eluting epimers during chromatographic analysis?
Answer:
- Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and column temperature.
- Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) improve resolution for epimer separation .
- Validate with nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm stereochemical assignments.
Q. How should researchers design in vivo vs. in vitro solubility assays for this compound?
Answer:
- In Vitro: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS or cell culture media. Assess solubility via nephelometry or UV-Vis spectroscopy .
- In Vivo: For oral administration, use aqueous suspensions with 0.5% methylcellulose; for intravenous delivery, optimize with co-solvents (e.g., Cremophor EL) while ensuring biocompatibility .
Q. What strategies mitigate batch-to-batch variability in synthetic yield and purity?
Answer:
- Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature).
- Use design of experiments (DoE) to identify critical factors (e.g., stoichiometry, reaction time) affecting yield and purity. Reference frameworks for methodological rigor, as outlined in research models .
Q. How can researchers track degradation pathways of the compound under oxidative or hydrolytic conditions?
Answer:
- Oxidative Stress: Expose the compound to H₂O₂ or AIBN, then analyze via LC-HRMS to identify hydroxylated or cleaved products.
- Hydrolytic Stability: Conduct pH-dependent studies (pH 1–9) at 37°C, followed by MS/MS fragmentation to map hydrolysis sites (e.g., ester or carbamate bond cleavage) .
Methodological Frameworks
Q. What advanced statistical models are recommended for analyzing contradictory data in stability studies?
Answer:
- Apply multivariate analysis (e.g., PCA or PLS regression) to correlate degradation rates with environmental variables (temperature, pH).
- Use Bayesian inference to reconcile conflicting data from replicate experiments, as demonstrated in biogeochemical degradation studies .
Q. How can isotopic labeling improve mechanistic studies of the compound’s metabolic fate?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
